

Zoxamide-d5: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Zoxamide-d5	
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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at **Zoxamide-d5**, a deuterated analog of the fungicide Zoxamide. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

Zoxamide-d5 serves as a crucial internal standard for the quantitative analysis of Zoxamide in various matrices. Its parent compound, Zoxamide, is a benzamide fungicide effective against Oomycetes, a class of destructive plant pathogens.

Core Properties of Zoxamide-d5

Property	Value	Reference
CAS Number	1794760-54-5	[1][2][3][4][5]
Molecular Formula	C14H11D5Cl3NO2	[1][5]
Molecular Weight	341.67 g/mol	[1][2][5]
Synonyms	3,5-Dichloro-N-(3-chloro-1- ethyl-1-methyl-2-oxopropyl)-4- methylbenzamide-d5; RH 7281-d5; Zoxium-d5	[2][3][5]

Mechanism of Action: Microtubule Disruption



Zoxamide's fungicidal activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division and intracellular transport.[1][6] The primary target of Zoxamide is β -tubulin, a subunit of microtubules.[1][2]

The mechanism unfolds as follows:

- Binding to β-tubulin: Zoxamide covalently binds to the β-tubulin subunit.[3][6]
- Inhibition of Microtubule Assembly: This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][3][4]
- Mitotic Arrest: The disruption of the microtubule cytoskeleton leads to an arrest of nuclear division (mitosis).[2][3][5]
- Inhibition of Fungal Growth: Consequently, key fungal processes such as germ tube elongation and hyphal development are inhibited.[3][6]

This mode of action is particularly effective against Oomycetes like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1]

Zoxamide's Mechanism of Action

Experimental Protocols In Vitro Microtubule Assembly Assay

This assay evaluates the inhibitory effect of Zoxamide on the polymerization of tubulin into microtubules.

Methodology:

- Preparation of Tubulin: Isolate tubulin from a suitable source, such as bovine brain.
- Incubation: Pre-incubate the isolated tubulin with varying concentrations of Zoxamide.
- Initiation of Assembly: Initiate microtubule assembly by adding GTP and warming the solution.



 Measurement: Monitor the rate of microtubule assembly by measuring the change in absorbance at 340 nm over time. A dose-dependent inhibition of assembly is indicative of Zoxamide's activity.[3]

Genotoxicity Assessment: Micronucleus Test

This in vitro test assesses the potential of Zoxamide to induce chromosomal damage.

Methodology:

- Cell Culture: Culture suitable mammalian cell lines, such as Chinese hamster ovary (CHO)
 cells or human-derived cell lines (e.g., HepG2, A549).[7]
- Treatment: Expose the cells to a range of Zoxamide concentrations for a defined period (e.g., 24 hours).[7]
- Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
- Staining and Analysis: Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye) and a kinetochore-specific stain.
- Microscopy: Analyze the cells under a microscope to score the frequency of micronuclei in binucleated cells. An increase in micronuclei suggests genotoxic potential.[7]

Workflow for In Vitro Micronucleus Test

Biodegradation Assay

This protocol assesses the capability of microorganisms to biodegrade Zoxamide.

Methodology:

- Bacterial Culture: Prepare a nutrient broth medium and inoculate it with the bacterial strain(s)
 of interest.
- Zoxamide Addition: Add a stock solution of Zoxamide to the broth to a final desired concentration. A control flask without bacteria should also be prepared.



- Incubation: Incubate the flasks at a constant temperature (e.g., 29°C) for a set period (e.g., 28 days).[8]
- Sampling and Extraction: At regular intervals (e.g., every 7 days), take samples from the flasks and perform a solvent extraction using a suitable solvent like dichloromethane.
- Analysis: Analyze the extracted samples using techniques such as UV-spectrophotometry or GC-MS to determine the concentration of remaining Zoxamide. A decrease in Zoxamide concentration in the inoculated flasks compared to the control indicates biodegradation.[8]

Toxicological Profile

Toxicological studies have been conducted to assess the safety of Zoxamide.



Study Type	Organism	Key Findings	Reference
Acute Oral Toxicity	Rat	LD50 > 5000 mg/kg bw	[4]
Acute Dermal Toxicity	Rat	LD50 > 2000 mg/kg bw	[4]
Long-term Toxicity	Rat, Mouse	No evidence of carcinogenicity. The primary target organ is the liver, with effects such as increased weight and hypertrophy observed at high doses.	[4][9][10]
Genotoxicity	In vitro	Negative results in gene mutation assays. Induced polyploidy in an in vitro chromosomal aberration assay in CHO cells.	[4]
Genotoxicity	In vivo	Negative for micronucleus formation in rat bone marrow.	[4]
Developmental Toxicity	Rat, Rabbit	No evidence of teratogenicity.	[4]

Zoxamide is not considered to be neurotoxic.[4][9] It is classified as "not likely to be carcinogenic to humans".[9][11]

Conclusion



Zoxamide-d5 is an essential analytical tool for research involving its parent compound, Zoxamide. Understanding the mechanism of action, relevant experimental protocols, and the toxicological profile of Zoxamide is crucial for its effective and safe application in agricultural science and for professionals in drug development and regulatory sciences. The disruption of microtubule assembly remains a key target for the development of novel fungicides.

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